molecular formula C17H14O3S B2560486 S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate CAS No. 329777-40-4

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate

Cat. No. B2560486
CAS RN: 329777-40-4
M. Wt: 298.36
InChI Key: STWGKBAITJADNV-WEVVVXLNSA-N
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Description

The compound appears to contain a benzodioxole moiety and a phenyl group, which are common structures in organic chemistry. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The phenyl group is a common substituent in many organic compounds and can contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. In this case, the benzodioxole and phenyl groups may undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .

Scientific Research Applications

Analytical Chemistry Applications

Chiral Separation: Chiral compounds have mirror-image isomers (enantiomers) that exhibit different biological activities. Researchers have investigated S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate as a chiral selector in chromatography. Its ability to discriminate between enantiomers aids in their separation and analysis.

Electrochemical Sensors: The compound’s redox properties make it suitable for electrochemical sensors. These sensors detect specific analytes (such as glucose, neurotransmitters, or environmental pollutants) based on their electrochemical reactions. S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate-modified electrodes could enhance sensor sensitivity and selectivity.

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and potential for abuse .

Future Directions

Future research on this compound could involve studying its potential applications, such as in medicine or materials science. This would involve further studies on its synthesis, properties, and biological activity .

properties

IUPAC Name

S-(4-methylphenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-12-2-6-14(7-3-12)21-17(18)9-5-13-4-8-15-16(10-13)20-11-19-15/h2-10H,11H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWGKBAITJADNV-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-methylphenyl) 3-(1,3-benzodioxol-5-yl)-2-propenethioate

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